molecular formula C6H4BrIO B1279099 4-Bromo-2-iodophenol CAS No. 207115-22-8

4-Bromo-2-iodophenol

Cat. No.: B1279099
CAS No.: 207115-22-8
M. Wt: 298.9 g/mol
InChI Key: UXIULWIJWDJDQD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodophenol is an organobromine compound with the molecular formula C6H3BrIO. It is a colorless solid that is soluble in organic solvents. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic reactions and as a starting material in the synthesis of other bromo-iodophenols.

Scientific Research Applications

Suzuki-Miyaura Coupling in Synthesis

4-Bromo-2-iodophenol is utilized in Suzuki-Miyaura coupling reactions, a pivotal technique in organic chemistry. For instance, its derivatives participate in the synthesis of biaryl-type phytoalexins, compounds with antibacterial properties produced by fruit trees in response to microbial infection. This coupling reaction, particularly effective under certain conditions such as microwave irradiation for bromophenols, highlights the compound's utility in creating complex organic structures (Schmidt & Riemer, 2014).

Environmental and Biological Degradation Studies

In environmental studies, this compound and its related compounds are investigated for their degradation pathways. For example, research on anaerobic degradation of halogenated phenols by sulfate-reducing consortia has shown that compounds like 4-iodophenol can be degraded with stoichiometric release of halide, an important aspect in understanding environmental impacts and biodegradation processes (Häggblom & Young, 1995).

Potential in Cancer Research

Some bromophenol derivatives, related to this compound, have shown potential in cancer research. For instance, studies on a novel bromophenol derivative highlighted its ability to induce cell cycle arrest and apoptosis in lung cancer cells, indicating the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).

Application in Chemical Analysis

In chemical analysis, derivatives of this compound have been used as signal enhancers. For instance, 4-iodophenol has been used to enhance luminol-based immunodot and Western blotting assays, demonstrating its role in improving the sensitivity of biochemical detection methods (Leong & Fox, 1988).

Implications in Environmental Toxicology

Studies on the degradation mechanism, kinetics, and toxicity of bromophenols like 4-bromophenol provide insights into their environmental and toxicological implications. Understanding the electrodegradation intermediates and toxicity evolution of these compounds is crucial for assessing their impact on water quality and ecological safety (Xu et al., 2018).

Safety and Hazards

“4-Bromo-2-iodophenol” can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Properties

IUPAC Name

4-bromo-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIULWIJWDJDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448560
Record name 4-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207115-22-8
Record name 4-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-iodophenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (25 g, 144.5 mmol) in 25% aqueous ammonia solution (350 mL) was added a solution of potassium iodide (72 g, 433.5 mmol) and iodine (36.7 g, 144.5 mmol) in water (288 mL). The reaction mixture was stirred at ambient temperature for 2 h and quenched with 250 mL of water. The reaction was acidified by addition of concentrated HCl (350 mL) and extracted with dichloromethane. The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography (SiO2, 9:1 hexanes/ethyl acetate) providing 4-bromo-2-iodophenol (33 g, 77%) as a pink solid: 1H NMR (CDCl3, 300 MHz) δ 7.78-7.75 (m, 1H), 7.37-7.31 (m, 1H), 6.88 (d, J=8.7 Hz, 1H).
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25 g
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72 g
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36.7 g
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350 mL
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288 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-bromophenol (35.0 g, 145 mmol) in acetic acid (250 ml) was treated with N-iodosuccinimide (32.5 g, 145 mmol) at RT. The reaction mixture was stirred at RT for 18 h. The reaction mixture was filtered to remove the solid and the filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography (silica) eluting with 1% methanol in chloroform to afford the title compound as a brown liquid.
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35 g
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32.5 g
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250 mL
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Synthesis routes and methods IV

Procedure details

4-Bromophenol (51.9 g, 0.30 mol) and N-iodosuccinimide (67.5 g, 0.30 mol) were combined in acetic acid (360 mL). The mixture was stirred briefly, treated with concentrated sulfuric acid (5 mL, 0.09 mol) and stirred at about 22° C. overnight. The mixture was poured into water (about 800 mL) with stirring to precipitate the product. The suspension was stirred for about 1 hour and filtered. The wet cake was washed with water (50 mL, 2×) and dried under reduced pressure at about 50° C. (80.9 g, 90%). MS-DEI (M+H)+ m/z at 298; 1H NMR (CDCl3 at 400 MHz) δ 5.28 (s,1H), 6.86 (d, 1H), 7.33 (dd, 1H), 7.75 (d, 1H); 13C NMR (CDCl3 at 100 MHz) δ 86.0, 112.8, 116.0, 132.7, 139.4, 153.7.
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51.9 g
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67.5 g
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5 mL
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800 mL
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360 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-bromo-2-iodophenol used in the synthesis of dehydro-δ-viniferin analogues?

A1: The study describes using this compound as a starting material to construct a simplified dehydro-δ-viniferin analogue. This analogue, 5,5′-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol), demonstrated promising antimicrobial activity against S. aureus []. The presence of both bromine and iodine substituents in this compound likely allows for selective chemical modifications, ultimately leading to the formation of the desired benzofuran core structure found in the final analogue.

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